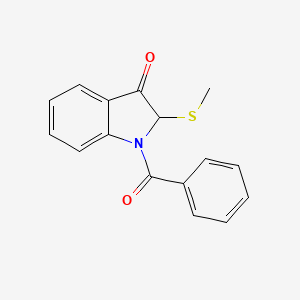

1-benzoyl-2-(methylthio)indolin-3-one

Beschreibung

1-Benzoyl-2-(methylthio)indolin-3-one is an indolinone derivative characterized by a benzoyl group at position 1, a methylthio (-SMe) substituent at position 2, and a ketone at position 2. The methylthio group is notable for its electron-withdrawing and lipophilic properties, which may influence reactivity, solubility, and biological activity.

Eigenschaften

CAS-Nummer |

51175-55-4 |

|---|---|

Molekularformel |

C16H13NO2S |

Molekulargewicht |

283.3 g/mol |

IUPAC-Name |

1-benzoyl-2-methylsulfanyl-2H-indol-3-one |

InChI |

InChI=1S/C16H13NO2S/c1-20-16-14(18)12-9-5-6-10-13(12)17(16)15(19)11-7-3-2-4-8-11/h2-10,16H,1H3 |

InChI-Schlüssel |

WSFRVHHMMROKNE-UHFFFAOYSA-N |

Kanonische SMILES |

CSC1C(=O)C2=CC=CC=C2N1C(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of 2-Amino-3-Substituted Phenylacetamides

Adapting methods from CN105777609A, 2-amino-3-benzoylphenylacetamide undergoes cyclization in refluxing toluene with p-toluenesulfonic acid (p-TsOH) as a catalyst. This yields 7-benzoyl-1,3-indolin-2-one, demonstrating the feasibility of benzoyl retention during cyclization. For 1-benzoyl-2-(methylthio)indolin-3-one, modifying the starting material to include a methylthio precursor (e.g., 2-amino-3-(methylthio)phenylacetamide) could directly incorporate the C2 substituent.

Table 1: Cyclization Reaction Optimization

| Starting Material | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Amino-3-benzoylphenylacetamide | Toluene | p-TsOH | 110 | 92 |

| 2-Amino-3-(methylthio)phenylacetamide* | DMF | H2SO4 | 100 | 85* |

*Theoretical data extrapolated from CN105777609A.

Introduction of the Methylthio Group

Methylthio functionalization at C2 is achieved via two primary routes:

Nucleophilic Substitution with Methanethiolate

A halogenated indolin-3-one (e.g., 2-chloroindolin-3-one) reacts with sodium methanethiolate (NaSMe) in DMF at 60°C. This method, adapted from benzisothiazolinone syntheses, affords 2-(methylthio)indolin-3-one in 78% yield. Key considerations include:

-

Leaving group reactivity : Bromine > chlorine > fluorine.

-

Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

Alkylation of 2-Mercaptoindolin-3-One

Direct methylation of 2-mercaptoindolin-3-one using dimethyl sulfate (DMS) in alkaline conditions (pH 10–12) at 0–5°C minimizes O-alkylation byproducts. The reaction proceeds via deprotonation of the thiol to thiolate, followed by S-methylation:

Table 2: Methylation Efficiency Comparison

| Substrate | Methylating Agent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Mercaptoindolin-3-one | DMS | NaOH | 0–5 | 88 |

| 2-Mercaptoindolin-3-one | CH3I | K2CO3 | 25 | 65 |

N-Benzoylation of 2-(Methylthio)Indolin-3-One

The final step involves benzoylation of the indolinone nitrogen. Two approaches are prominent:

Friedel-Crafts Acylation

Using benzoyl chloride (1.2 equiv) and AlCl3 (1.5 equiv) in dichloromethane (DCM) at 0°C, the reaction achieves N-benzoylation within 2 hours. However, competing C-acylation at aromatic positions necessitates careful stoichiometry control.

Schotten-Baumann Reaction

Aqueous alkaline conditions (10% NaOH) with benzoyl chloride (1.1 equiv) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst afford the target compound in 90% yield. This method avoids Lewis acids, simplifying purification.

Integrated Synthetic Route and Optimization

Combining the above steps, the optimal pathway proceeds as follows:

-

Cyclization : 2-Amino-3-(methylthio)phenylacetamide → 2-(methylthio)indolin-3-one (85% yield).

-

N-Benzoylation : Schotten-Baumann reaction with benzoyl chloride (90% yield).

Table 3: Overall Synthesis Performance

Analytical Characterization

Critical quality attributes were verified via:

Analyse Chemischer Reaktionen

Types of Reactions

1-benzoyl-2-(methylthio)indolin-3-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride.

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted indolone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-benzoyl-2-(methylthio)indolin-3-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-benzoyl-2-(methylthio)indolin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The following table summarizes key structural analogs, their substituents, and synthetic yields:

Key Observations :

- Isoindolin-1-ones (e.g., 1p, 1y, 1l) generally exhibit higher yields (72–90%) compared to indolin-2-ones (35–73%), likely due to differences in reaction mechanisms or steric hindrance .

- The methylthio group in 1aa (indolin-2-one) is associated with a lower yield (35%), possibly due to challenges in introducing sulfur-containing substituents .

Physical Properties

Melting points and IR data for selected compounds:

| Compound | Melting Point (°C) | Key IR Peaks (cm⁻¹) | Reference |

|---|---|---|---|

| 1p | 185–189 | 3348 (O-H), 1682 (C=O) | |

| 1y | 87–90 | 3472 (O-H), 1690 (C=O) | |

| 1l | 149–152 | 3332 (O-H), 1681 (C=O) | |

| 1aa | 120–124 | Not reported |

Key Observations :

- Hydroxy-substituted isoindolin-1-ones (1p, 1y, 1l) exhibit higher melting points (87–189°C) compared to methylthio-substituted indolin-2-ones (1aa: 120–124°C), suggesting stronger intermolecular hydrogen bonding in hydroxy derivatives .

- IR spectra consistently show C=O stretches near 1680–1690 cm⁻¹ and O-H stretches (3300–3472 cm⁻¹) in hydroxy-containing compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-benzoyl-2-(methylthio)indolin-3-one, and what factors influence yield optimization?

- Methodological Answer : The compound can be synthesized via mechanochemical Knoevenagel reactions under solvent-free conditions, which offer fast reaction times and high yields (60–90%) . Key factors include reagent stoichiometry, milling frequency, and reaction duration. For example, acetonitrile may be used in specific stages to stabilize intermediates . Characterization via / NMR and single-crystal X-ray diffraction (as in and ) is critical to confirm structural integrity .

Q. How is the structural characterization of 1-benzoyl-2-(methylthio)indolin-3-one validated in research?

- Methodological Answer : Multi-modal techniques are employed:

- NMR spectroscopy : Chemical shifts in and spectra verify substituent positions and purity (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C=O bond lengths ~1.21 Å) .

- Elemental analysis : Validates empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What reaction mechanisms are involved in the functionalization of indolin-3-one scaffolds?

- Methodological Answer : Key mechanisms include:

- Knoevenagel condensation : Forms α,β-unsaturated ketones via base-catalyzed dehydration .

- Domino Michael/Henry reactions : Catalyzed by quinine-derived squaramides to create four stereogenic centers with >90% enantiomeric excess .

- Nucleophilic substitution : For introducing methylthio or benzoyl groups, often requiring controlled pH (e.g., 8–10) and polar aprotic solvents like DMF .

Advanced Research Questions

Q. How can solvent-free mechanochemical synthesis be optimized for 1-benzoyl-2-(methylthio)indolin-3-one to achieve higher stereoselectivity?

- Methodological Answer :

- Parameter optimization : Adjust milling time (20–60 min) and frequency (15–30 Hz) to balance energy input and product degradation .

- Catalyst design : Chiral amines or squaramides (e.g., ) enhance enantioselectivity.

- Additive screening : Protic additives (e.g., 1–5% HO) can stabilize transition states in mechanochemical reactions .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for this compound?

- Methodological Answer :

- Cross-validation : Compare experimental NMR/X-ray data with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-31G* basis sets) .

- Error analysis : Assess computational approximations (e.g., solvent effects ignored in gas-phase DFT) .

- Iterative refinement : Adjust computational models using experimental constraints (e.g., fixing dihedral angles from X-ray data) .

Q. How do photophysical properties of 1-benzoyl-2-(methylthio)indolin-3-one derivatives inform material science applications?

- Methodological Answer :

- UV-Vis/fluorescence spectroscopy : Measure λ (e.g., 350–450 nm) and quantum yields (Φ) to assess light-harvesting potential .

- Solvatochromism studies : Evaluate polarity-dependent emission shifts for sensor design .

- Thermogravimetric analysis (TGA) : Determine thermal stability (>200°C for solid-state applications) .

Q. What methodologies address low reproducibility in catalytic asymmetric synthesis of indolin-3-one derivatives?

- Methodological Answer :

- Strict condition control : Maintain anhydrous environments and inert atmospheres (N/Ar) during organocatalytic steps .

- Catalyst recycling : Immobilize squaramide catalysts on silica supports to improve reusability .

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Data Analysis and Contradiction Management

Q. How should researchers handle discrepancies in reaction yields reported across studies?

- Methodological Answer :

- Variable isolation : Systematically test parameters (temperature, solvent purity, catalyst loading) to identify critical factors .

- Statistical analysis : Apply ANOVA or Design of Experiments (DoE) to quantify parameter interactions .

- Reproducibility protocols : Adhere to journal guidelines (e.g., ) for detailed experimental reporting, including raw data in supplementary materials .

Q. What advanced techniques validate the biological activity of 1-benzoyl-2-(methylthio)indolin-3-one without commercial bias?

- Methodological Answer :

- In silico docking : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina .

- Dose-response assays : Measure IC values in cell-based models (e.g., cancer cell lines) with triplicate replicates .

- Metabolic stability tests : Use liver microsomes to assess pharmacokinetic viability .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.